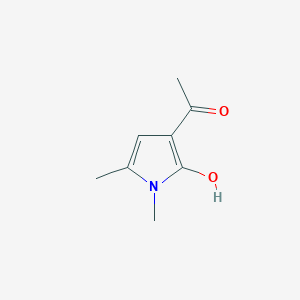
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a hydroxy group and two methyl groups attached to the pyrrole ring, along with an ethanone group. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate oxidizing agent to introduce the hydroxy group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 1-(2-Oxo-1,5-dimethyl-1H-pyrrol-3-yl)ethanone.
Reduction: Formation of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of halogenated derivatives such as 1-(2-Hydroxy-1,5-dimethyl-4-bromo-1H-pyrrol-3-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: Lacks the hydroxy and additional methyl groups, resulting in different chemical properties and biological activities.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
1-(2-Hydroxy-1,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxy and ethanone groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activities. This combination of functional groups makes it a versatile compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
62672-69-9 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(2-hydroxy-1,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)10)8(11)9(5)3/h4,11H,1-3H3 |
InChI-Schlüssel |
UQAALCNHFXWOOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


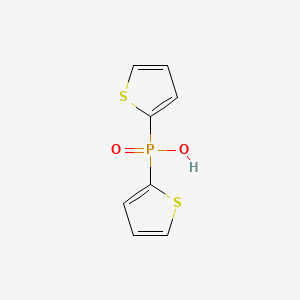
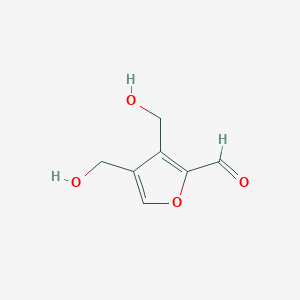
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
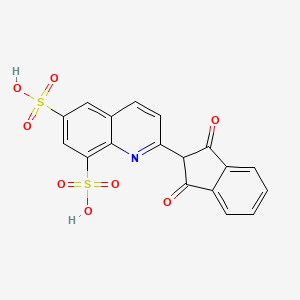
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
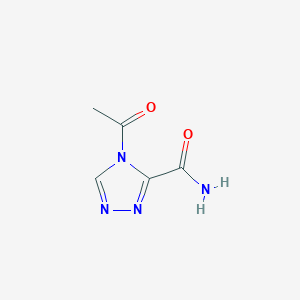

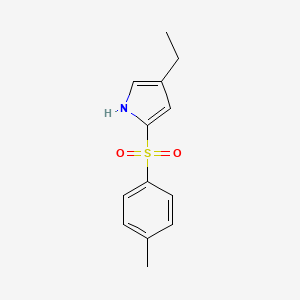
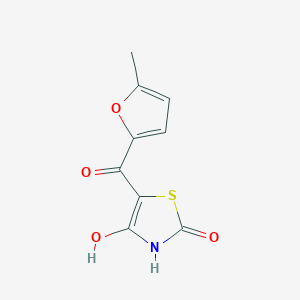

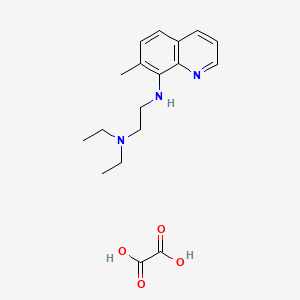
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
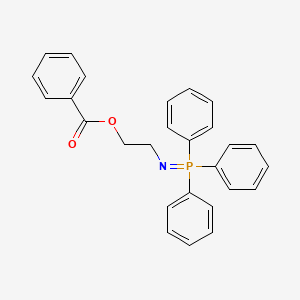
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
